N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a thiazole core substituted with a 2,5-dichlorothiophene moiety at the 4-position and a 3,4,5-trimethoxybenzamide group at the 2-position. Its synthesis likely involves condensation reactions between functionalized thiazole precursors and benzoyl chlorides, as seen in analogous compounds (e.g., ). The dichlorothiophene and trimethoxybenzamide groups contribute to its hydrophobic and electron-rich properties, influencing solubility and reactivity.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S2/c1-23-11-4-8(5-12(24-2)14(11)25-3)16(22)21-17-20-10(7-26-17)9-6-13(18)27-15(9)19/h4-7H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNMUENVWWAFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step reactions. One common method starts with the preparation of 2,5-dichlorothiophene, which is then reacted with thiosemicarbazide to form the thiazole ring. The resulting intermediate is further reacted with 3,4,5-trimethoxybenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the thiophene ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions result in derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Structural Features
The compound features a thiazole ring and a dichlorothiophene moiety which contribute to its unique chemical properties. These structural elements are critical for its biological activity.
Medicinal Chemistry
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against multiple cancer cell lines. For instance:
- Case Study: A derivative of this compound demonstrated inhibition of cell proliferation in MGC-803 and PC-3 cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth effectively.
The biological mechanisms of action for this compound include:
Enzyme Inhibition
It is hypothesized that this compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation. For example:
- Target Enzyme: Cyclin-dependent kinase 2 (CDK2) has been identified as a potential target for similar compounds.
Cell Cycle Regulation
Studies have shown that this compound can disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis .
Material Science
This compound is also being explored for applications in material science:
- Polymer Chemistry: Its unique structure allows it to be used as a building block in the synthesis of novel polymers with desired properties.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of various substrates . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 2,5-dichlorothiophene-thiazole core and 3,4,5-trimethoxybenzamide side chain. Key comparisons with similar derivatives include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The trimethoxybenzamide group (electron-donating) enhances π-π stacking with aromatic residues in target proteins, while nitro substituents (e.g., in ) may hinder such interactions .
- Hybrid Structures : Compounds with hydrazine linkers () or furan rings () exhibit extended conjugation, which correlates with enhanced cytotoxicity in vitro .
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features a thiazole ring, a dichlorothiophene moiety, and a trimethoxybenzamide group. These structural components contribute to its unique chemical properties and biological interactions. The presence of multiple functional groups enhances its reactivity and affinity towards various biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
Compound Name Target Bacteria MIC (mg/mL) MBC (mg/mL) Compound 9 E. coli 0.17 0.23 Compound 1 E. cloacae 0.23 0.47 Compound 3 S. Typhimurium 0.23 0.47 -
Anticancer Activity :
- The compound may inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and potential apoptosis in cancer cells . This suggests its application in cancer therapeutics.
- Anti-inflammatory Activity :
The biological activity of this compound is attributed to its interaction with multiple biochemical pathways:
- Cell Cycle Regulation : The inhibition of CDK2 suggests that the compound may disrupt normal cell cycle progression.
- Enzyme Inhibition : The presence of electron-withdrawing groups (like Cl) enhances the compound's ability to interact with target enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
- Substituent Effects : The presence of methoxy groups at specific positions on the benzamide ring significantly enhances antimicrobial activity .
- Hydrophobic Interactions : The incorporation of hydrophobic moieties increases lipophilicity, which is beneficial for membrane permeability and bioavailability .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of various thiazole derivatives in treating infections and cancer:
- A study published in MDPI highlighted that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Another investigation into thiazole derivatives indicated that modifications at specific positions led to enhanced anticancer properties compared to unmodified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
